molecular formula C12H18N2 B1312475 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine CAS No. 5596-87-2

3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine

Cat. No. B1312475
CAS RN: 5596-87-2
M. Wt: 190.28 g/mol
InChI Key: OZWGXKVQFUBMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine” is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a similar structure to the compound “2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile” which was synthesized in a study .

Scientific Research Applications

Synthetic Approaches and Chemical Frameworks

Synthetic methods for the compound and its derivatives have been explored extensively. A notable study outlines the synthesis of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, which showed significant hemostatic properties, indicating a potential for therapeutic applications in managing blood coagulation (Limanskii et al., 2009). Additionally, innovative synthetic routes for 1,2-dihydroisoquinoline frameworks using environmentally friendly methods have been documented, highlighting the compound's versatility and potential in green chemistry (Asao et al., 2006).

Chemical Transformations and Derivatives

The flexibility of the compound's structure allows for the creation of various derivatives with potential pharmacological applications. For instance, a study elaborated on the synthesis of dihydroisoquinoline-naphthyridinone frameworks, providing insights into novel chemical transformations and potential applications in drug development (Shuvalov & Fisyuk, 2022). Furthermore, the exploration of 1,2-dihydroisoquinolines as intermediates in the synthesis of therapeutic agents, such as anti-HIV and anticancer agents, signifies the compound's importance in medicinal chemistry (Snieckus & da Frota, 2020).

Biological Applications and Activities

Antimicrobial and Antifungal Activities

Several studies have identified derivatives of the compound exhibiting antimicrobial and antifungal activities. For instance, compounds synthesized from reactions with 2,3-dioxopyrrolo[2,1-a]isoquinolines showed marked activity against Candida albicans, highlighting their potential as antifungal agents (Surikova et al., 2010). This paves the way for further exploration of these compounds in developing new antifungal therapies.

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

The compound's derivatives also exhibit diverse biological activities. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess psychotropic, anti-inflammatory, and selective cytotoxic effects, indicating their potential in treating various medical conditions (Zablotskaya et al., 2013).

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWGXKVQFUBMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427960
Record name 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine

CAS RN

5596-87-2
Record name 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine

Citations

For This Compound
3
Citations
M Hoffmann, C Stiller, E Endres… - Journal of Medicinal …, 2019 - ACS Publications
In this study, the carbamate structure of pseudo-irreversible butyrylcholinesterase (BChE) inhibitors was optimized with regard to a longer binding to the enzyme. A set of compounds …
Number of citations: 64 pubs.acs.org
SK Vooturi, SM Firestine - Journal of Combinatorial Chemistry, 2010 - ACS Publications
The increase in the incidence of antibiotic-resistant infections is a major concern to healthcare workers and requires the development of novel antibacterial agents. Recently, we …
Number of citations: 4 pubs.acs.org
S Vooturi - 2009 - search.proquest.com
The enormous success of antibiotics is seriously threatened by the development of resistance to most of the existing drugs. Thus, novel antibiotics are needed that are less prone to …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.